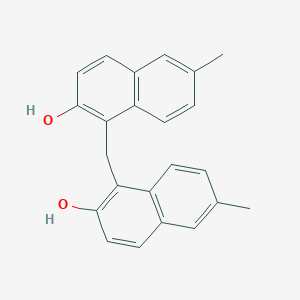
Hexakis(dibromomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis(dibromomethyl)benzene is a chemical compound with the molecular formula C12H6Br6. It is a derivative of benzene where each hydrogen atom is replaced by a dibromomethyl group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexakis(dibromomethyl)benzene can be synthesized through the bromination of hexaphenylbenzene. The process involves the addition of bromine to hexaphenylbenzene in the presence of a catalyst. The reaction is typically carried out in a solvent-free environment to ensure thorough mixing of reagents. The reaction mixture is then poured into pre-chilled ethanol to precipitate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions: Hexakis(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.
Reduction Reactions: The dibromomethyl groups can be reduced to form hexakis(methyl)benzene.
Oxidation Reactions: The compound can be oxidized to form hexakis(carboxyl)benzene.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and catalysts such as iron(III) chloride.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products:
Substitution: Products include hexakis(chloromethyl)benzene, hexakis(iodomethyl)benzene, etc.
Reduction: The major product is hexakis(methyl)benzene.
Oxidation: The major product is hexakis(carboxyl)benzene.
Wissenschaftliche Forschungsanwendungen
Hexakis(dibromomethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of hexakis(dibromomethyl)benzene involves its reactivity towards electrophiles and nucleophiles. The dibromomethyl groups can undergo substitution reactions, where the bromine atoms are replaced by other functional groups. This reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which makes the benzene ring more susceptible to electrophilic attack .
Vergleich Mit ähnlichen Verbindungen
Hexakis(bromomethyl)benzene: Similar in structure but with bromomethyl groups instead of dibromomethyl groups.
Hexabromotricyclobutabenzene: A compound with a similar bromine content but different structural arrangement.
Hexabromohexaradialene: Another bromine-rich compound with a unique radialene structure.
Uniqueness: Hexakis(dibromomethyl)benzene is unique due to the presence of six dibromomethyl groups, which impart distinct chemical properties and reactivity. Its ability to undergo multiple substitution reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
117965-58-9 |
|---|---|
Molekularformel |
C12H6Br12 |
Molekulargewicht |
1109.0 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis(dibromomethyl)benzene |
InChI |
InChI=1S/C12H6Br12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h7-12H |
InChI-Schlüssel |
QFLPJHDIPWOPFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
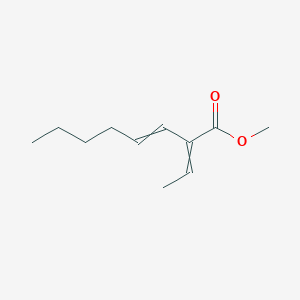
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)

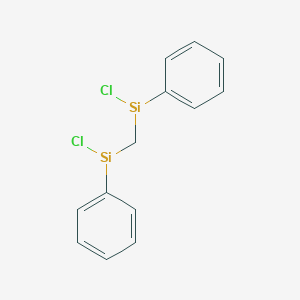
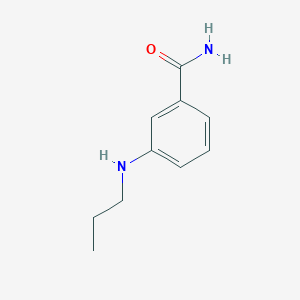
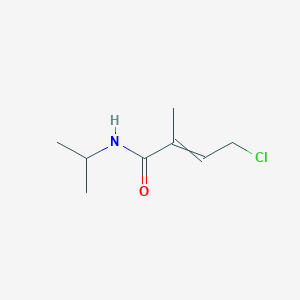
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
